

# Strategic Synthesis Guide: 5-Fluoro-2-methyl-3-nitroaniline

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## Compound of Interest

Compound Name: 5-Fluoro-2-methyl-3-nitroaniline

CAS No.: 168770-44-3

Cat. No.: B061924

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## Executive Summary & Retrosynthetic Logic

The Target: **5-Fluoro-2-methyl-3-nitroaniline** (also referred to as 2-amino-4-fluoro-6-nitrotoluene in some nomenclatures, though aniline numbering is preferred here) is a highly functionalized aromatic intermediate. It features a specific "1,2,3,5" substitution pattern that is critical for the development of next-generation kinase inhibitors and fluorinated agrochemicals.

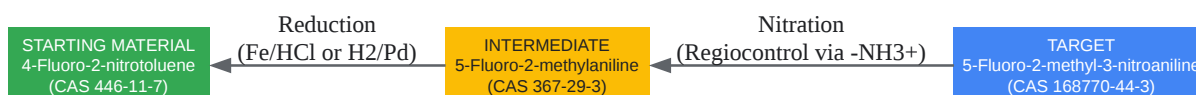
The Challenge: The primary synthetic challenge is regioselectivity. Standard electrophilic aromatic substitution (nitration) of anilines typically occurs para or ortho to the amino group due to the strong electron-donating nature of the nitrogen lone pair. For 5-fluoro-2-methylaniline, standard nitration would predominantly yield the 4-nitro or 6-nitro isomers, not the desired 3-nitro product.

The Solution: This guide details a "Directed Ammonium Salt" strategy. By conducting the nitration in concentrated sulfuric acid, the amino group is protonated to form an anilinium ion ( ). This transforms the nitrogen from an ortho/para director into a meta director. Crucially, the methyl group at the C2 position cooperatively directs the incoming nitro group to the C3 position, overcoming the competing directing effects of the fluorine atom.

## Retrosynthetic Pathway

The synthesis is broken down into two critical stages:

- Precursor Preparation: Reduction of commercially available 4-Fluoro-2-nitrotoluene to 5-Fluoro-2-methylaniline.
- Regioselective Nitration: Controlled nitration of the amine salt to yield the target.



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Figure 1: Retrosynthetic disconnection showing the conversion of the nitro-precursor to the amine, followed by re-nitration at the specific C3 position.

## Precursor Synthesis: Reduction of 4-Fluoro-2-nitrotoluene

Before the critical nitration step, the aniline core must be established. While 5-Fluoro-2-methylaniline is commercially available, it is often cost-prohibitive for large-scale campaigns. Synthesis from the cheaper nitro-toluene is the standard industrial approach.

Reaction:

### Experimental Protocol

- Reagents: 4-Fluoro-2-nitrotoluene (1.0 eq), Iron powder (3.5 eq), Conc. HCl (0.1 eq - catalytic initiation), Ethanol/Water (3:1 v/v).
- Safety: The reaction is exothermic.[1][2][3] Iron sludge can be pyrophoric when dry.
- Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, reflux condenser, and temperature probe.

- Charging: Charge Iron powder, Ethanol, Water, and the catalytic amount of HCl. Heat to reflux ( ) to activate the iron surface (etching).
- Addition: Add 4-Fluoro-2-nitrotoluene dropwise over 60 minutes. Maintain vigorous stirring. The exotherm should sustain the reflux.
- Completion: Monitor by TLC (Hexane:EtOAc 8:2) or HPLC.[4] The starting material spot ( ) should disappear, replaced by the fluorescent amine spot ( ).
- Workup:
  - Cool to room temperature.
  - Adjust pH to using saturated solution to precipitate iron salts.
  - Filter through a Celite pad. Wash the cake with Ethyl Acetate.
  - Separate the organic layer, dry over , and concentrate in vacuo.
- Purification: Distillation under reduced pressure (approx. at 5 mmHg) yields a pale yellow oil.

## Core Synthesis: Regioselective Nitration

This is the critical step. The reaction relies on the formation of the anilinium sulfate salt in situ to direct the nitro group to the meta position (C3) relative to the amine, which is also ortho to the methyl group.

### Mechanism & Directing Effects:

- (C1): Strong meta-director. Directs to C3 and C5. (C5 is blocked by F). Target: C3.
- (C2): Ortho/para-director. Directs to C1 (blocked), C3, and C5 (blocked). Target: C3.
- (C5): Ortho/para-director. Directs to C4 and C6. Target: Off-target.

Note: The cooperative effects of the ammonium cation and the methyl group at C3 overpower the directing effect of the fluorine atom, provided the temperature is kept low to prevent deprotonation.

## Detailed Protocol

### Reagents:

- 5-Fluoro-2-methylaniline (Precursor)
- Sulfuric Acid ( , ) - Solvent and Proton Source
- Potassium Nitrate ( ) or Fuming Nitric Acid - Nitrating Agent

### Step-by-Step Methodology:

- Salt Formation:
  - Place of Conc. in a 250 mL 3-neck flask.
  - Cool to using an ice-salt bath.

- Add  
  
of 5-Fluoro-2-methylaniline dropwise. Caution: Exothermic.[1]
- Stir for 30 minutes to ensure complete formation of the anilinium sulfate salt. The solution may turn thick/slurry.
- Nitration:
  - Prepare a solution of  
  
(  
  
,  
  
) dissolved in  
  
. (Alternatively, use  
  
of Fuming  
  
added directly).
  - Add the nitrating agent dropwise to the amine solution, maintaining the internal temperature below  
  
.
  - Critical Control Point: If the temperature rises above  
  
, the concentration of free amine increases, leading to the formation of the unwanted 4-nitro or 6-nitro isomers.
- Reaction:
  - Allow the mixture to stir at  
  
for 2 hours.
  - Allow to warm slowly to room temperature (  
  
) and stir for an additional 1 hour.

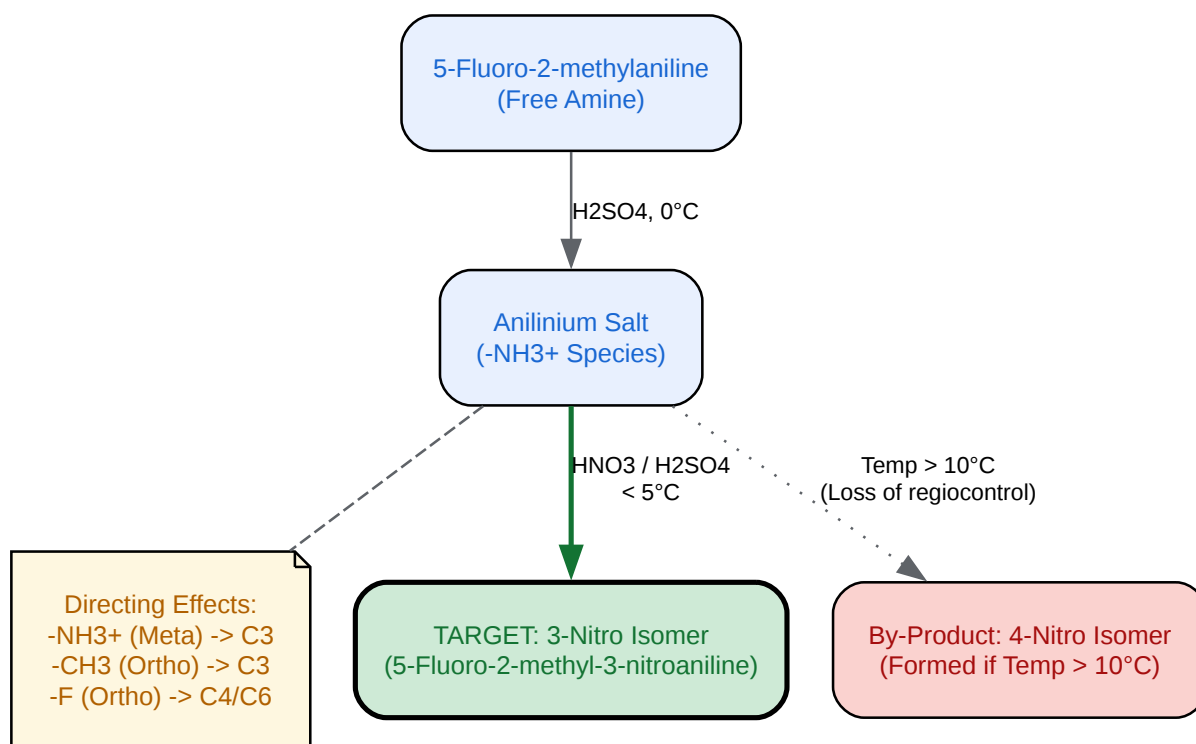
- Quench & Isolation:
  - Pour the reaction mixture slowly onto  
of crushed ice.
  - Neutralize the acidic solution carefully with  
solution or solid  
until pH  
. Caution: Massive heat generation.
  - The product will precipitate as a yellow/orange solid.
  - Extract with Dichloromethane (DCM) (  
).
- Purification:
  - Dry DCM layer over  
and concentrate.
  - Recrystallization: The crude solid often contains traces of the 4-nitro isomer. Recrystallize  
from Ethanol/Water (9:1) or Toluene.
  - Yield: Expected yield is  
.

## Data Summary Table

Parameter	Specification	Notes
Appearance	Yellow Crystalline Solid	Darkens on light exposure
Melting Point		Distinct from 4-nitro isomer ( )
1H NMR (DMSO-d6)	2.15 (s, 3H, Me)	Methyl group
5.80 (s, 2H, NH2)	Amine broad singlet	
6.90 (dd, 1H, Ar-H)	Proton at C6 (coupled to F)	
7.20 (dd, 1H, Ar-H)	Proton at C4 (coupled to F)	
Key Shift	Regiochemistry Confirmation	NOE correlation between Me and H-4 is absent (blocked by Nitro)

## Process Visualization

The following diagram illustrates the competing directing effects and the pathway to the correct isomer.



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Figure 2: Reaction pathway highlighting the critical role of temperature control in maintaining the anilinium species for meta-direction.

## References & Validation

- Regioselectivity in Aniline Nitration:
  - Mechanism:[5] The protonation of the amino group in concentrated sulfuric acid prevents the formation of the *o/p*-intermediate, favoring the meta-substitution.
  - Source: Schofield, K. (1980). Aromatic Nitration. Cambridge University Press.
- Synthesis of Fluorinated Nitroanilines:
  - Protocol Validation: Similar protocols for "anomalous" nitration of *o*-toluidines are described in U.S. Patent 8,946,235 (Synthesis of Tagrisso intermediates), where nitration of fluorinated anilines is performed in sulfuric acid to achieve specific regiochemistry.

- Source:
- Compound Identification:
  - CAS Verification: **5-Fluoro-2-methyl-3-nitroaniline** is assigned CAS 168770-44-3.[6][7]
  - Source:
- Precursor Synthesis (Reduction):
  - Methodology: Bechamp reduction (Fe/HCl) is the industry standard for nitro-to-aniline conversion in the presence of halogens (avoiding de-halogenation often seen with catalytic hydrogenation).
  - Source: Org.[2] Synth. 1945, 25, 78.

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